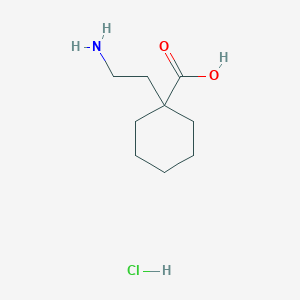

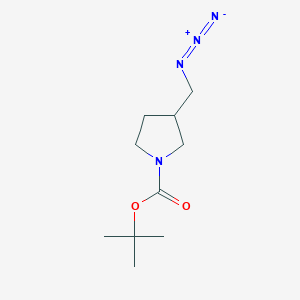

![molecular formula C23H28ClN3O4S B2565969 盐酸N-(4-甲氧基-7-甲基苯并[d]噻唑-2-基)-N-(2-吗啉基乙基)-2-苯氧基乙酰胺 CAS No. 1216822-95-5](/img/structure/B2565969.png)

盐酸N-(4-甲氧基-7-甲基苯并[d]噻唑-2-基)-N-(2-吗啉基乙基)-2-苯氧基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with basic heterocyclic scaffolds. For instance, in the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, the process begins with 2-aminobenzothiazole reacting with chloroacetylchloride, followed by hydrazine hydrate and 4,7-dichloroquinoline . This suggests that the synthesis of the compound might also involve a sequence of reactions starting with a benzo[d]thiazolyl scaffold and subsequent functionalization steps.

Molecular Structure Analysis

The molecular structure of related compounds is characterized by spectroscopic techniques such as NMR, IR, and mass spectrometry . These techniques would likely be used to determine the structure of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride, providing insights into its molecular conformation and the nature of its functional groups.

Chemical Reactions Analysis

The related compounds exhibit reactivity typical of their functional groups. For example, the acryloyl derivatives in the synthesis of pyrazoline derivatives react with hydrazine hydrate to form pyrazolines, which can be further modified, such as by acetylation or reaction with morpholine . This indicates that the compound of interest may also undergo similar reactions, such as nucleophilic substitution or condensation reactions, depending on the presence of reactive functional groups.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can be inferred. These properties include solubility, melting point, and stability, which are influenced by the molecular structure and functional groups present. The antibacterial activity of the synthesized compounds against various microorganisms suggests that the compound may also possess biological activity, which could be explored in further studies .

科学研究应用

抗炎和镇痛应用

源自维斯纳吉酮和凯林酮的新型苯并二呋喃、三嗪、氧杂二氮杂卓和噻唑并嘧啶已被合成并评估其抗炎和镇痛活性。这些化合物已表现出对环氧合酶-1 和环氧合酶-2 (COX-1/COX-2) 的显着抑制活性,显示出作为 COX 抑制剂的潜力,具有显着的镇痛和抗炎作用。这些研究中的化合物显示出高 COX-2 选择性指数、相当的镇痛活性和优异的抗炎活性,表明它们具有进一步药理学研究的潜力 (Abu‐Hashem 等人,2020).

癌症治疗的光动力疗法

取代了苯磺酰胺衍生物基团的新型锌酞菁化合物的合成和表征已针对其在光动力疗法 (PDT) 中的应用进行了探索。这些化合物表现出良好的荧光特性、高单线态氧量子产率和合适的光降解量子产率,表明它们是用于通过 PDT 进行癌症治疗的有希望的 II 型光敏剂 (Pişkin 等人,2020).

膜保护和抗氧化活性

含有 N 和 O 片段的 2,6-二异冰片基苯酚衍生物已被合成并评估其膜保护 (MP) 和抗氧化 (AO) 活性。这些化合物在急性氧化应激条件下显示出显着的 MP 和 AO 活性,表明它们具有在药理应用中进一步研究的潜力,尤其是涉及氧化应激缓解的应用 (Buravlev 等人,2017).

抗菌和抗真菌活性

噻唑衍生物已被研究其抗菌和抗真菌特性。例如,源自 1,3,4-噻二唑化合物的席夫碱已表现出对多种菌株(包括大肠杆菌和茄青枯萎菌)的显着抗菌活性,以及对尖镰孢菌和黑曲霉的抗真菌活性。这些研究表明噻唑衍生物在开发新的抗菌和抗真菌剂方面的潜力,展示了其广泛的生物活性 (Vinusha 等人,2015).

作用机制

属性

IUPAC Name |

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-phenoxyacetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4S.ClH/c1-17-8-9-19(28-2)21-22(17)31-23(24-21)26(11-10-25-12-14-29-15-13-25)20(27)16-30-18-6-4-3-5-7-18;/h3-9H,10-16H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRQEAKUYRJGIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN3CCOCC3)C(=O)COC4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

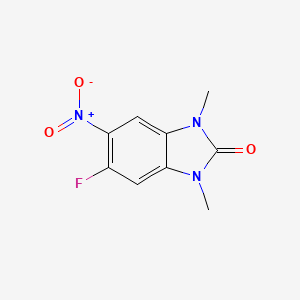

![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2565886.png)

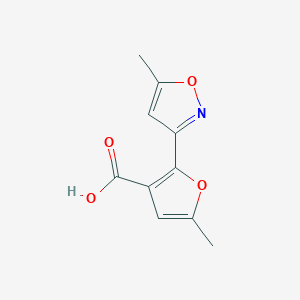

![N-[2-(3-Cyclopentyl-8-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2565887.png)

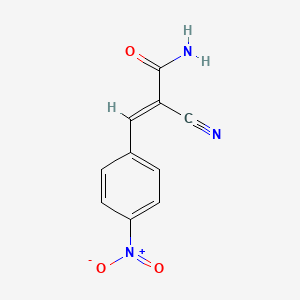

![3-butyl-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2565891.png)

![6-Ethyl-5-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-1-phenyl-3-(2-thienyl)-1,6-dihydropyrrolo[2,3-c]pyrazole](/img/structure/B2565892.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,4-difluorobenzamide](/img/structure/B2565897.png)

![2-((3-Benzoyl-2-(2,4-diethoxyphenyl)-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinolin-1-yl)(cyclopropyl)methylene)malononitrile](/img/structure/B2565899.png)

![N-[3-(4-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide](/img/structure/B2565908.png)